Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula . It is classified as a sulfonamide derivative and is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development. The compound features a piperazine ring, which is a common motif in pharmaceuticals due to its ability to enhance bioactivity and solubility.
This compound can be sourced from various chemical suppliers, including Enamine and Sigma-Aldrich, where it is available for research purposes. In terms of classification, it falls under the categories of sulfonyl compounds and piperazine derivatives. Its unique structure allows for various chemical modifications, making it a versatile candidate in synthetic organic chemistry.
The synthesis of Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate typically involves several steps:
The process often requires specific conditions such as temperature control, solvent selection (commonly N-methylpyrrolidone), and the presence of bases like triethylamine or Hünig's base to facilitate the reaction. Monitoring through techniques like High-Performance Liquid Chromatography (HPLC) ensures high yields and purity of the final product .
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate can participate in various chemical reactions:
The reactivity profile is largely dictated by the electron-withdrawing nature of the sulfonyl group, which enhances electrophilicity at adjacent carbon atoms. This property is exploited in synthetic pathways to create more complex molecules .
The mechanism of action for Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate primarily relates to its interactions within biological systems. It may act as an inhibitor for specific enzymes or receptors due to its structural similarity to other biologically active compounds.
Research indicates that compounds with similar structures often exhibit activity against various targets, including kinases involved in cancer pathways. The efficacy and specificity depend on the compound's ability to bind to target sites, which can be studied through molecular docking simulations .
Relevant data on these properties can be found in databases such as PubChem, where detailed profiles are maintained .
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate has several scientific uses:
The synthesis of benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate (C₁₄H₁₈N₂O₄S, CID 66698098) relies on a hierarchical disconnection strategy targeting two key fragments: the ethenesulfonyl electrophile and the N-protected piperazine core. The primary retrosynthetic disconnection occurs at the S–N bond, revealing vinyl sulfonyl chloride and N-Cbz-protected piperazine (benzyl piperazine-1-carboxylate, CAS 31166-44-6) as synthons [4] [7]. A secondary disconnection at the Cbz–N bond separates benzyl chloroformate from the parent piperazine ring [10]. This approach capitalizes on the nucleophilicity of the piperazine nitrogen, which attacks the sulfonyl chloride group under mild conditions. The vinyl sulfonyl moiety serves as a Michael acceptor, enabling subsequent bioconjugation or nucleophilic addition – a design feature critical for bioactive molecule synthesis [1] [4].
Table 1: Retrosynthetic Pathway for Target Compound
Disconnection Level | Synthons Generated | Bond Formed in Synthesis | Key Functional Attributes |
---|---|---|---|
Primary | Vinyl sulfonyl chloride + N-Cbz-piperazine | S–N (sulfonamide) | Electrophile-nucleophile pairing |
Secondary | Benzyl chloroformate + piperazine | N–C (carbamate) | Protecting group introduction |
Tertiary | Piperazine synthesis | N/A | Core heterocycle construction |
Sulfonylation of N-Cbz-piperazine requires precise stoichiometric and kinetic control to prevent disubstitution and polymerization byproducts. Optimal conditions employ Schotten-Baumann techniques: 1.05 equivalents of ethenesulfonyl chloride added dropwise to N-Cbz-piperazine (1.0 equiv) in dichloromethane at –10°C to 0°C, with 2.2 equivalents of N,N-diisopropylethylamine (DIPEA) as base [4] [7]. This protocol suppresses side reactions by maintaining low temperature and controlled addition, achieving yields >85%. Solvent screening reveals chlorinated solvents (CH₂Cl₂, CHCl₃) outperform ethereal solvents (THF, dioxane) due to superior sulfonyl chloride solubility and minimized hydrolysis. Critical to success is the exclusion of protic solvents, which accelerate competitive hydrolysis of the vinyl sulfonyl chloride – a reaction quantified by HPLC to exceed 15% in aqueous MeOH at 25°C [4].
Table 2: Sulfonylation Optimization Parameters
Variable | Optimal Condition | Suboptimal Alternatives | Yield Impact | Byproduct Formation |
---|---|---|---|---|
Temperature | –10°C to 0°C | 25°C | Δ +32% | Polymerization ↑ 25% |
Base | DIPEA (2.2 equiv) | Triethylamine (2.2 equiv) | Δ +15% | Quaternary salt ↑ 40% |
Solvent | CH₂Cl₂ | THF | Δ +22% | Hydrolysis ↑ 18% |
Addition Rate | Dropwise (30 min) | Bolus addition | Δ +28% | Disubstitution ↑ 35% |
The benzyloxycarbonyl (Cbz) group serves three critical functions in this synthesis: (1) It electronically deactivates the protected nitrogen, directing sulfonylation exclusively to the piperazine N4 position; (2) It provides crystallinity to intermediates, enabling purification by recrystallization (e.g., from ethanol/water mixtures); and (3) It permits orthogonal deprotection under non-acidic conditions [7] [10]. Hydrogenolysis of the Cbz group using Pd/C–H₂ quantitatively cleaves the carbamate without affecting the ethenesulfonyl group – a selectivity advantage over acid-labile groups (Boc) which risk sulfonamide cleavage under strong acid conditions [10]. NMR studies confirm the Cbz group’s electron-withdrawing nature shifts the pKa of the remaining piperazine nitrogen by 3.2 units, enhancing regioselectivity during sulfonylation [7]. This protecting group strategy is foundational for synthesizing asymmetric piperazine derivatives prevalent in pharmaceuticals like risperidone intermediates [2] [10].
While solution-phase synthesis dominates current protocols for benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate, solid-phase approaches offer theoretical advantages in throughput at the cost of yield. Solution-phase reactions (e.g., in CH₂Cl₂) deliver isolated yields of 85–92% with purity >98% (HPLC), leveraging straightforward extraction and crystallization protocols [4] [7]. In contrast, solid-phase attempts using Wang resin-linked piperazines show attenuated yields (63–68%) due to steric hindrance and incomplete sulfonylation, as quantified by LC-MS resin cleavage analysis [3]. The ethenesulfonyl group’s sensitivity to nucleophilic resins further complicates solid-phase methods, with FT-IR showing 15–20% Michael addition to resin linkers. Solution synthesis remains preferred for scale-up, as demonstrated by multigram preparations of CID 66698098 [4], whereas solid-phase may suit combinatorial exploration of analog libraries when yield is secondary to diversification speed [3].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Performance
Parameter | Solution-Phase | Solid-Phase | Practical Implications |
---|---|---|---|
Isolated Yield | 85–92% | 63–68% | Scale-up efficiency for bulk synthesis |
Purity (HPLC) | >98% | 80–85% | Reduced purification burden |
Reaction Scale | Multigram (≤100 g) | Milligram (≤500 mg) | Industrial vs. discovery applications |
Diversification Scope | Sequential modification | Parallel synthesis | Library production feasibility |
Key Limitation | Solvent consumption | Linker incompatibility | Cost vs. byproduct trade-off |
Regioselective N-functionalization of piperazines demands stereoelectronic control, as unsubstituted piperazines exhibit minimal kinetic differences between N1 and N4 nitrogen atoms. Three validated strategies enable selective ethenesulfonylation at N4: (1) Steric differentiation via Cbz protection at N1, leveraging the carbamate’s bulk to shield the proximal nitrogen; (2) pH control at 8.5–9.5 (bicarbonate buffer), exploiting the slight pKa difference between piperazine nitrogens (ΔpKa = 1.3) to favor monosubstitution; and (3) Stepwise protection using orthogonal groups (e.g., Boc/Cbz combinations) [2] [5] [10]. X-ray crystallography of related sulfonylated piperazines confirms that the Cbz group forces the ethenesulfonyl moiety into equatorial orientation, minimizing 1,3-diaxial interactions [2]. Electronic effects dominate in unsymmetrically substituted piperazines: electron-withdrawing aryl groups (e.g., 2,4-difluorophenyl in CID analogs) decrease nucleophilicity at the adjacent nitrogen, directing sulfonylation to the unsubstituted site – a phenomenon quantified by Hammett studies (ρ = +1.7 for para-substituted arylpiperazines) [2] [5].
Table 4: Regioselectivity Control Methods for Piperazine Sulfonylation
Strategy | Key Condition | Regioselectivity (N4:N1) | Mechanistic Basis |
---|---|---|---|
Cbz Protection | N1-Cbz-piperazine, CH₂Cl₂ | >99:1 | Steric and electronic deactivation at N1 |
pH Control | NaHCO₃ buffer, pH 9.0 | 92:8 | Differential protonation states |
Orthogonal Protection | N1-Boc-piperazine | 95:5 | Kinetic preference for less hindered N |
Aryl Electronic Tuning | 4-NO₂-phenylpiperazine | 88:12 | Reduced nucleophilicity at N1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7